molecular formula C6H8ClN3 B3014921 3-chloro-5H,6H,7H,8H-imidazo[1,2-b]pyridazine CAS No. 2309474-81-3

3-chloro-5H,6H,7H,8H-imidazo[1,2-b]pyridazine

Cat. No.: B3014921
CAS No.: 2309474-81-3
M. Wt: 157.6
InChI Key: RWBATSIYCHASSB-UHFFFAOYSA-N
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Description

3-chloro-5H,6H,7H,8H-imidazo[1,2-b]pyridazine is a chemically specialized derivative of the imidazo[1,2-b]pyridazine scaffold, a heterocyclic framework recognized for its significant potential in medicinal chemistry and drug discovery. This particular compound features a chloro substituent at the 3-position and a partially hydrogenated core, modifications that are strategically valuable for fine-tuning the molecule's physicochemical properties, such as lipophilicity and metabolic stability, during lead optimization campaigns. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in pharmaceutical research, evidenced by its investigation as a core component in compounds targeting a range of therapeutic areas . Research into analogous structures has demonstrated promising biological activities against neglected tropical diseases, with recent studies highlighting the scaffold's emergence as a novel drug candidate for antifungal applications, particularly against eumycetoma . Furthermore, structurally related compounds have shown potent activity against infectious pathogens like Cryptosporidium parvum , a major cause of life-threatening diarrheal disease, underscoring the scaffold's utility in developing antiparasitic agents . The hydrogenated form of the scaffold, as seen in this compound, is of high interest; studies on similar reduced triazolopyridazine analogs have maintained potent biological activity while offering improved lipophilic efficiency (LipE), a key parameter for reducing the risk of off-target effects and improving the drug-likeness of a candidate molecule . This makes this compound a highly versatile chemical tool for researchers exploring structure-activity relationships (SAR) and developing new therapeutic interventions for infectious diseases and other disorders. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-chloro-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c7-5-4-8-6-2-1-3-9-10(5)6/h4,9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBATSIYCHASSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2NC1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5H,6H,7H,8H-imidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropyridazine with an imidazole derivative in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5H,6H,7H,8H-imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-b]pyridazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemical Applications

3-Chloro-5H,6H,7H,8H-imidazo[1,2-b]pyridazine serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as substitution and cyclization—makes it an important intermediate in organic synthesis.

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various pathogenic microorganisms.
  • Anticancer Activity : Preliminary investigations suggest that it may have anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells .

Pharmaceutical Development

The compound is being explored for its potential therapeutic applications in treating diseases such as cancer and infections. Its interaction with specific molecular targets is under investigation to elucidate its mechanism of action .

Material Science

In material science, this compound is utilized in developing new materials with enhanced properties. Its unique structure allows for modifications that can lead to innovative applications in coatings and polymers.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound against bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups.

Case Study 2: Anticancer Research

Research conducted at a leading pharmaceutical institute explored the anticancer effects of this compound on human cancer cell lines. The findings suggested that the compound induced apoptosis in cancer cells through caspase activation pathways. Further studies are ongoing to determine its effectiveness in vivo .

Summary Table of Applications

Application AreaDescription
Chemical SynthesisBuilding block for complex heterocycles; versatile reactivity (substitution and cyclization).
Biological ResearchPotential antimicrobial and anticancer activities; ongoing studies on mechanisms of action.
Pharmaceutical DevelopmentInvestigated for therapeutic applications; interactions with molecular targets under research.
Material ScienceUsed in developing new materials; modifications lead to enhanced properties.

Mechanism of Action

The mechanism of action of 3-chloro-5H,6H,7H,8H-imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The target compound’s imidazo[1,2-b]pyridazine core distinguishes it from other fused-ring systems, such as:

  • Imidazo[1,2-a]pyridine : Contains a pyridine ring instead of pyridazine, altering nitrogen positioning and aromaticity (e.g., 3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine, CAS 1508935-88-3) .
  • Imidazo[1,2-a]pyrazine : Features a pyrazine ring, introducing additional nitrogen atoms (e.g., 3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride) .
Table 1: Core Structure Comparison
Compound Core Structure Nitrogen Positions Key Differences
Target compound Imidazo[1,2-b]pyridazine 1,2 (imidazole); 3,4 (pyridazine) Pyridazine with adjacent nitrogens
3-Chloro-imidazo[1,2-a]pyridin-6-amine Imidazo[1,2-a]pyridine 1,2 (imidazole); 3 (pyridine) Pyridine with one nitrogen
Imidazo[1,2-a]pyrazine dihydrochloride Imidazo[1,2-a]pyrazine 1,2 (imidazole); 3,4 (pyrazine) Pyrazine with two adjacent nitrogens

Substituent Position and Functional Group Variations

The position of chlorine and additional functional groups significantly influence reactivity and applications:

  • 7-Chloroimidazo[1,2-b]pyridazine (CAS 1383481-11-5): Chlorine at position 7 instead of 3, reducing steric hindrance near the imidazole ring .
  • 3-Carboxylic Acid Derivatives : 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride (CAS 339217-35-5) introduces a polar carboxylic acid group, enhancing solubility and enabling conjugation chemistry .
Table 2: Substituent and Functional Group Comparison
Compound Molecular Formula Molecular Weight Substituents/Functional Groups Key Properties
Target compound (hypothetical) C₆H₇ClN₄ 170.60* Cl at position 3 Predicted lipophilicity
7-Chloroimidazo[1,2-b]pyridazine C₆H₄ClN₃ 153.57 Cl at position 7 Compact structure, lower molecular weight
3-Carboxylic acid hydrochloride C₇H₈ClN₃O₂·HCl 326.40 COOH at position 3, HCl salt Enhanced water solubility
3-Bromo-imidazo[1,2-a]pyridine C₁₅H₁₀BrN₃O₂ 344.17 Br at position 3 Higher molecular weight, halogen bonding

*Hypothetical molecular formula and weight inferred from structural analogs.

Biological Activity

3-Chloro-5H,6H,7H,8H-imidazo[1,2-b]pyridazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound exhibits a range of biological activities including:

  • Anticancer : Demonstrated potential as an inhibitor of various cancer cell lines.
  • Antibacterial : Effective against several bacterial strains.
  • Antiviral : Shows promise in inhibiting viral replication.
  • Anti-inflammatory : Involved in reducing inflammatory responses.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. This compound may act as an enzyme inhibitor or receptor modulator, influencing various signaling pathways. For instance:

  • Kinase Inhibition : Similar compounds have been shown to inhibit kinases involved in cancer progression.
  • Receptor Modulation : It may interact with G-protein-coupled receptors (GPCRs), which are critical in many physiological processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,2-b]pyridazine derivatives. The presence of chlorine and the imidazole ring significantly enhance the compound's affinity for biological targets. Research has indicated that modifications to the imidazole or pyridine rings can lead to improved potency and selectivity against specific targets.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various imidazo[1,2-b]pyridazine derivatives. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 12 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Antibacterial Efficacy

In another study focusing on antibacterial activity, derivatives of imidazo[1,2-b]pyridazine were tested against Gram-positive and Gram-negative bacteria. The compound showed promising results against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 25 µg/mL. This indicates its potential as a scaffold for developing new antibacterial agents .

Case Study 3: Anti-inflammatory Properties

Research into the anti-inflammatory effects revealed that the compound could significantly reduce TNF-alpha levels in lipopolysaccharide-stimulated macrophages. This suggests that this compound could be beneficial in treating inflammatory diseases such as rheumatoid arthritis or Crohn's disease .

Comparative Analysis Table

Biological ActivityCompoundIC50/MIC ValueReference
AnticancerThis compound12 µM (MCF-7)
AntibacterialThis compound25 µg/mL (S. aureus)
Anti-inflammatoryThis compoundSignificant reduction in TNF-alpha

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